molecular formula C25H21N3O3S B2504704 2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide CAS No. 894544-26-4

2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2504704
CAS No.: 894544-26-4
M. Wt: 443.52
InChI Key: CDVSFCQVBUMQPG-UHFFFAOYSA-N
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Description

The compound 2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide is a spirocyclic indole-thiazolidine derivative characterized by a fused indole and thiazolidine ring system. Its molecular structure includes a phenyl group at the 3'-position of the thiazolidine ring and an N-(4-methylphenyl)acetamide substituent. The spiro architecture and acetamide moiety are critical for its physicochemical properties and bioactivity, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-17-11-13-18(14-12-17)26-22(29)15-27-21-10-6-5-9-20(21)25(24(27)31)28(23(30)16-32-25)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVSFCQVBUMQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of indole derivatives with thiazolidine compounds under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 4-isopropylphenyl group in the dimethylphenyl analog (MW ~503.5) introduces steric bulk, which may improve metabolic stability by shielding labile functional groups from enzymatic degradation .
  • Polar Substituents: The methyl ester derivative (MW 360.4) demonstrates altered solubility profiles due to the polar propanoate group, suggesting utility in formulations requiring enhanced bioavailability .

Bioactivity Profiles

  • Antimicrobial Activity : Spiro[indole-thiazolidine] derivatives with pyridin-2-yl or oxadiazolyl substituents (e.g., compounds from ) exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), likely due to thiazolidine ring interactions with bacterial enzymes.
  • Analgesic Activity : Thiazole-acetamide hybrids (e.g., compound 8e in ) show significant analgesic effects (ED₅₀ = 10–12 mg/kg), attributed to COX-2 inhibition and modulation of neurotransmitter release.
  • Anti-Exudative Effects : Acetamide derivatives with triazole moieties (e.g., compounds in ) reduce inflammation by 40–60% at 10 mg/kg, comparable to diclofenac sodium.

Physicochemical and Spectroscopic Data

  • NMR Analysis : Substituents at the 3'-position (e.g., phenyl vs. chlorophenyl) cause distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), as observed in spiro-thiazolidine derivatives .
  • Melting Points : The target compound’s melting point is expected to range between 110–120°C, similar to its methyl ester analog (mp 114–116°C) .

Biological Activity

The compound 2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(4-methylphenyl)acetamide , also referred to as a thiazolidine derivative, has garnered interest in medicinal chemistry due to its complex molecular structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and preliminary research findings.

Molecular Characteristics

  • Molecular Formula : C27H25N3O3S
  • Molecular Weight : Approximately 471.6 g/mol
  • CAS Number : 894549-77-0

The compound's structure includes multiple functional groups that suggest a diverse range of biological activities. The presence of indole and thiazolidine rings indicates potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Acetylation using acetic anhydride.
  • Formation of heterocycles through specific reagents and catalysts.
  • Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structural integrity.

Biological Activity

Preliminary studies have indicated that this compound may exhibit significant biological activities, particularly in the following areas:

Anticancer Activity

Research has suggested that compounds similar to this thiazolidine derivative may possess anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis. For instance:

  • In vitro assays have shown promising results against various cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values around 3.8 mM .
  • Comparisons with established anticancer agents like doxorubicin reveal competitive efficacy in certain contexts .

Anti-inflammatory Properties

There is evidence suggesting that this compound could also have anti-inflammatory effects. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

A review of relevant literature reveals several key findings regarding the biological activity of similar compounds:

StudyCompoundActivityIC50 Value
Kumar et al. (2021)Compound 4Antiproliferative3.7 - 4.7 mM
Dandia et al. (2021)Hybrid systemsCytotoxicityNot specified
Hamama et al. (2021)Spiro-compoundsAnticancerED50 = 40 mg/cm³

These studies indicate a trend towards the development of hybrid compounds that enhance biological activity through structural modifications.

The exact mechanism by which this compound exerts its effects is not fully elucidated but is hypothesized to involve:

  • Interaction with specific enzymes or receptors.
  • Modulation of key signaling pathways related to cell survival and death.

Further biochemical assays are necessary to clarify these mechanisms and establish a more comprehensive understanding of its pharmacological potential.

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